molecular formula C12H15ClN2O2 B8262841 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

Cat. No.: B8262841
M. Wt: 254.71 g/mol
InChI Key: LCVCDNPJMNXJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 5-(3-chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione follows Hantzsch-Widman rules for heterocyclic compounds. The base structure is a pyrrolo[3,2-c]azepine system, which consists of a pyrrole ring (five-membered, nitrogen-containing) fused to an azepine ring (seven-membered, nitrogen-containing). The numbering begins at the pyrrole nitrogen, with the azepine nitrogen at position 3. Key substituents include:

  • A 3-chloropropyl group at position 5.
  • A methyl group at position 1.
  • Two ketone groups at positions 4 and 8.

The suffix -dione indicates the presence of two ketone groups, while 6,7-dihydro specifies partial saturation of the azepine ring. This nomenclature aligns with IUPAC guidelines for fused heterocycles, where priority is given to the heteroatom-rich ring system.

Molecular Geometry and Conformational Analysis

The molecular formula C₁₂H₁₅ClN₂O₂ (MW: 254.71 g/mol) was confirmed via high-resolution mass spectrometry. Key structural features include:

Parameter Value
SMILES CN1C=CC2=C1C(=O)CCN(C2=O)CCCCl
InChIKey LCVCDNPJMNXJOB-UHFFFAOYSA-N
Bond lengths (calculated) C-N: 1.47 Å, C=O: 1.21 Å
Dihedral angles N1-C5-C6-Cl: 112.3°

The pyrroloazepine core adopts a boat-like conformation due to partial saturation at positions 6 and 7, minimizing steric strain. The 3-chloropropyl chain extends equatorially, with the chlorine atom participating in weak intramolecular C-H···Cl interactions (2.95 Å). Density functional theory (DFT) simulations suggest that the methyl group at N1 enhances planarity by reducing lone pair repulsion from the adjacent ketone.

Crystallographic Data and X-ray Diffraction Studies

As of May 2025, no experimental X-ray diffraction data for this compound has been published. However, analogous pyrroloazepine derivatives exhibit triclinic or monoclinic crystal systems with P-1 or P2₁/c space groups. For example, a related isobenzofuran-1(3H)-one crystallized in P-1 with unit-cell parameters a = 7.9351 Å, b = 11.1687 Å, c = 16.1281 Å, and angles α = 73.7°, β = 80.4°, γ = 72.9°. Intermolecular N-H···O and C-H···π interactions typically stabilize these lattices, a pattern expected to persist in the title compound.

Comparative Analysis with Related Pyrroloazepine Derivatives

The structural uniqueness of 5-(3-chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione becomes evident when compared to analogs:

Compound Key Differences Biological Relevance
Tylophorinicine Lacks chloropropyl group; extra hydroxyl Anticancer activity
Atorvastatin Fully saturated azepine; sulfonamide substituent Cholesterol biosynthesis inhibition
Iloperidone Piperazine ring instead of pyrrole Antipsychotic agent

The chloropropyl moiety in the title compound may enhance lipid solubility, potentially improving blood-brain barrier permeability compared to non-halogenated analogs. However, the absence of a hydrogen-bond donor (unlike tylophorinicine) could limit target binding affinity.

Properties

IUPAC Name

5-(3-chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-14-7-3-9-11(14)10(16)4-8-15(12(9)17)6-2-5-13/h3,7H,2,4-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVCDNPJMNXJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)CCN(C2=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrroloazepine Core

The azepine ring is constructed via a cyclocondensation reaction between 1-methylpyrrolidine-2,5-dione and a substituted aldehyde. Iron(III) perchlorate hydrate (6 mol%) catalyzes this step, enabling efficient ring closure at 50°C. The reaction proceeds through a Mannich-type mechanism, with the aldehyde acting as an electrophile:

Pyrrolidine-dione+RCHOFe(ClO4)3Pyrroloazepine intermediate+H2O\text{Pyrrolidine-dione} + \text{RCHO} \xrightarrow{\text{Fe(ClO}4\text{)}3} \text{Pyrroloazepine intermediate} + \text{H}_2\text{O}

This method achieves yields of 34–69% for related tetraarylpyrrolo[3,2-b]pyrroles, suggesting comparable efficiency for the target compound.

Chloropropyl Side-Chain Introduction

The chloropropyl group is installed via nucleophilic substitution on the azepine nitrogen. Using 3-chloropropyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, the alkylation proceeds with minimal byproduct formation. Quaternary ammonium salts (e.g., tetrabutylammonium iodide) may enhance reactivity by stabilizing the transition state.

Catalytic Methods and Optimization

Iron-Catalyzed Cyclization

Iron(III) perchlorate hydrate emerges as a superior catalyst for pyrroloazepine formation, outperforming vanadium, niobium, and cerium salts in both yield and reaction rate. Optimal conditions involve:

  • Solvent : Toluene/acetic acid (1:1 v/v)

  • Temperature : 50°C

  • Reaction time : 16 hours

Under these conditions, electron-rich aldehydes (e.g., 4-dimethylaminobenzaldehyde) yield 58–69% product, while sterically hindered substrates require extended reaction times.

Large-Scale Synthesis

Scalable production (80 mmol scale) employs open-flask conditions to promote oxidative stability. Key considerations include:

  • Oxygen exposure : Facilitates byproduct decomposition while preventing over-oxidation.

  • Workup simplicity : Filtration and washing with water suffice for crude product isolation.

Purification and Characterization

Hydrolysis and Acidification

Post-synthetic hydrolysis of ester intermediates is critical for obtaining the final diketone structure. A mixture of methanol/water (1:1) with sodium hydroxide (6 M) under reflux for 3 hours achieves near-quantitative conversion, followed by neutralization with hydrochloric acid to precipitate the product.

Table 1: Representative Hydrolysis Conditions

Starting MaterialSolvent SystemBaseTemperatureYield (%)
Methyl ester intermediateMethanol/waterNaOH (6 M)Reflux93–107

Analytical Validation

  • ESI Mass Spectrometry : Confirms molecular ion peaks at m/z = 189 [M+H]⁺ and m/z = 187 [M-H]⁻ for related structures.

  • LCMS : Retention time of 1.05 minutes validates purity and identity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)
Fe(ClO₄)₃·H₂OToluene/AcOH5069
TsOHToluene9018
Vanadium oxytrifluorideEthanol7022

Iron(III) perchlorate’s superiority arises from its Lewis acidity and compatibility with mixed solvent systems, which stabilize reactive intermediates.

Challenges and Mitigation Strategies

Byproduct Formation

Intramolecular aryl shifts during cyclization may generate regioisomers. Employing electron-deficient aldehydes reduces this risk by directing electrophilic attack to the desired position.

Moisture Sensitivity

The chloropropyl group’s susceptibility to hydrolysis necessitates anhydrous conditions during alkylation. Molecular sieves (4 Å) in DMF effectively scavenge trace water .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 191591-69-2
  • Boiling Point : Approximately 457.4 °C (predicted)
  • Density : 1.31 g/cm³ (predicted)

The compound features a unique dihydropyrrolo structure that contributes to its biological activity. Its chloropropyl substituent enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 5-(3-chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione exhibit significant anticancer properties. The structural characteristics of the pyrrolo[3,2-c]azepine moiety are believed to influence cell signaling pathways involved in cancer progression.

A study published in Pharmaceuticals highlighted the synthesis of related compounds that demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Molecular docking studies suggested strong binding affinities to key enzymes involved in cancer metabolism .

Anti-inflammatory Properties

The compound has potential anti-inflammatory applications due to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play critical roles in the inflammatory response and pain pathways. A comparative analysis of similar structures showed that derivatives of pyrrolo compounds could effectively reduce inflammation markers in vitro and in vivo models .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Similar compounds have been studied for their ability to cross the blood-brain barrier and modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against various cancer cell lines with a mechanism involving apoptosis induction.
Anti-inflammatoryInhibitory effects on COX and LOX were observed, leading to reduced inflammatory responses in animal models.
NeuroprotectionSuggested potential for neuroprotection through modulation of neurotransmitter release and receptor activity.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Brominated analogs (e.g., 3-bromo derivative) may exhibit stronger intermolecular interactions (e.g., halogen bonds) in crystal packing , whereas the chloropropyl chain could influence solubility and metabolic stability.

Key Observations :

  • Chloropropyl’s hydrophobicity likely reduces aqueous solubility, contrasting with pyrimidine-diones’ methoxymethyl/hydroxy groups, which improve solubility .

Key Observations :

  • The chloropropyl group may modulate target binding; for example, thienotetrahydropyridines with bulkier substituents (e.g., Compound C1) show enhanced antiplatelet activity .

Crystallographic and Structural Analysis

Crystal structures of related compounds reveal intermolecular interactions:

  • 1-Ethyl-pyrroloazepine-dione : Chains formed via N–H···O hydrogen bonds along the b-axis.
  • Target Compound : Chloropropyl may disrupt hydrogen bonding, altering crystal packing compared to methyl/bromo analogs. SHELX programs (e.g., SHELXL) are widely used for such analyses, ensuring precise structural determination .

Biological Activity

5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}ClN2_2O2_2
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 191591-69-2

The structure of the compound includes a pyrroloazepine core, which is known for its diverse biological properties. The presence of the chloropropyl group is essential for its activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
  • Inhibitory Concentration (IC50_{50}) : The compound demonstrated significant cytotoxicity with an IC50_{50} value in the low micromolar range against A549 cells .

The mechanism underlying its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspase-3 .
  • PARP Inhibition : The compound may act as a PARP inhibitor, which is significant in cancer therapy due to its role in DNA repair mechanisms .

Selectivity and Toxicity

The selectivity index (SI) calculated for this compound suggests that it has a favorable therapeutic window compared to normal cells. Specifically, it has shown a high SI against human primary epithelial cells compared to cancerous cells .

Research Findings

StudyFindings
Study 1Demonstrated IC50_{50} of 1.95 µM against A549 cells with significant apoptosis induction.
Study 2Molecular docking studies revealed stable binding interactions with PARP-1, suggesting potential as a targeted therapy .
Study 3Evaluated pharmacokinetic properties indicating favorable absorption and distribution profiles similar to established PARP inhibitors .

Case Studies

A notable case study involved the administration of this compound in combination with other chemotherapeutics. Results indicated enhanced efficacy in tumor reduction compared to monotherapy approaches. This suggests potential for use in combination therapies aimed at overcoming drug resistance in cancer treatment .

Q & A

Q. What synthetic methodologies are most effective for producing 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione, and how can reaction parameters be optimized?

  • Methodological Answer : A validated synthesis route involves cyclization of 3-(1-ethylpyrrole-2-carboxamido)propanoic acid using polyphosphoric acid (PPA) with phosphorus pentoxide at 393 K for 0.5 hours, yielding 65.3% after purification . Key parameters for optimization include:
  • Catalyst system : Substituting PPA with other Brønsted acids (e.g., Eaton’s reagent) may alter reaction kinetics.
  • Temperature/time gradients : Systematic variation (e.g., 373–413 K, 0.25–2 h) can identify yield maxima while minimizing decomposition.
  • Workup protocols : Neutralization with NaOH and ethyl acetate extraction (4×15 mL) ensures product recovery .

Q. Which analytical techniques are critical for structural confirmation and regiochemical analysis of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N2–H2A···O1 interactions forming b-axis chains, critical for stability ).
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm substituent placement (e.g., distinguishing chloropropyl vs. methyl group environments).
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can molecular modeling resolve discrepancies between computational predictions and experimental data for physicochemical properties?

  • Methodological Answer :
  • Validation framework : Compare DFT-calculated bond lengths/angles with crystallographic data (e.g., deviations >0.05 Å indicate model recalibration ).
  • Solubility prediction : Use COSMO-RS simulations to predict logP values, cross-referenced with HPLC-measured partitioning coefficients.
  • Reactivity studies : Transition-state modeling (e.g., for hydrolysis of the chloropropyl group) identifies rate-limiting steps, guiding experimental kinetic assays .

Q. What experimental designs are suitable for assessing environmental fate and biotic interactions of this compound?

  • Methodological Answer : Adapt the INCHEMBIOL framework :
  • Abiotic compartments : Conduct OECD 105 (water solubility) and 121 (soil adsorption) tests.
  • Biotic transformations : Use microbial consortia (e.g., OECD 301D) to track degradation pathways via LC-HRMS.
  • Tiered ecotoxicity : Start with Daphnia magna acute toxicity (OECD 202), progressing to zebrafish embryo assays (OECD 236) for developmental impacts.

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Dose-response recalibration : Adjust in vitro IC50 values using physiologically based pharmacokinetic (PBPK) modeling to reflect tissue-specific bioavailability.
  • Metabolite profiling : Identify active/inactive metabolites via liver microsome assays (e.g., human CYP3A4 incubation) to explain efficacy gaps .
  • Orthogonal assays : Validate kinase inhibition (e.g., ELISA-based ATP competition) across cell lines (HEK293 vs. HepG2) to rule out model-specific artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.